Hydrobentizide - 13957-38-5

Hydrobentizide

Catalog Number: EVT-435888
CAS Number: 13957-38-5
Molecular Formula: C15H16ClN3O4S3
Molecular Weight: 434.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Hydrobentizide is a thiazide derivative, also known as dihydrobenzthiazide, and carbonic anhydrase inhibitor, with antihypertensive activity.
Overview

Hydrobentizide is a chemical compound classified as a thiazide diuretic, primarily used for its antihypertensive and diuretic properties. It is often employed in the treatment of hypertension and edema associated with heart failure or renal disorders. The compound is recognized for its ability to inhibit sodium reabsorption in the kidneys, leading to increased urine output and reduced blood pressure.

Source

Hydrobentizide is synthesized from a combination of various chemical precursors, typically involving the modification of existing thiazide structures. Its discovery and development are linked to efforts in enhancing the efficacy and reducing the side effects of earlier diuretics.

Classification
  • Chemical Classification: Thiazide diuretic
  • Pharmacological Classification: Antihypertensive agent
  • Chemical Family: Benzothiadiazine derivatives
Synthesis Analysis

Methods

The synthesis of hydrobentizide generally involves several key steps:

  1. Formation of the Thiazide Ring: The initial step typically includes the formation of a thiazide ring through the reaction of a benzene derivative with appropriate thioketones.
  2. Substitution Reactions: Subsequent substitution reactions introduce various functional groups that enhance the compound's diuretic properties.
  3. Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain hydrobentizide in its pure form.

Technical Details

The synthesis may utilize various reagents, including sulfur dichloride, sodium hydroxide, and other organic solvents. Reaction conditions such as temperature, pressure, and time are meticulously controlled to optimize yield and purity.

Molecular Structure Analysis

Structure

Hydrobentizide has a complex molecular structure characterized by a benzothiadiazine core with specific substitutions that contribute to its pharmacological activity. The structural formula can be represented as follows:

C12H14ClN3O4S\text{C}_{12}\text{H}_{14}\text{ClN}_3\text{O}_4\text{S}

Data

  • Molecular Weight: Approximately 303.77 g/mol
  • Molecular Formula: C₁₂H₁₄ClN₃O₄S
  • Structural Features: Contains a sulfonamide group, which is crucial for its diuretic action.
Chemical Reactions Analysis

Reactions

Hydrobentizide undergoes various chemical reactions that can alter its structure or reactivity:

  1. Acid-Base Reactions: The sulfonamide group can participate in acid-base reactions, affecting solubility and bioavailability.
  2. Hydrolysis: Under certain conditions, hydrobentizide may hydrolyze, impacting its efficacy.
  3. Oxidation-Reduction Reactions: The compound can be involved in redox reactions, particularly in biological systems where it interacts with enzymes.

Technical Details

These reactions are significant in understanding how hydrobentizide behaves in physiological environments and how it can be modified for improved therapeutic effects.

Mechanism of Action

Hydrobentizide functions primarily by inhibiting sodium reabsorption in the distal convoluted tubules of the nephron. This mechanism leads to increased excretion of sodium and water, resulting in decreased blood volume and lowered blood pressure.

Process

  1. Inhibition of Sodium-Chloride Symporter: Hydrobentizide blocks the sodium-chloride symporter, preventing sodium reabsorption.
  2. Increased Urine Output: The inhibition leads to increased osmotic pressure within the renal tubules, promoting diuresis.
  3. Reduction in Blood Pressure: As blood volume decreases due to increased urine output, systemic vascular resistance lowers, leading to reduced blood pressure.

Data

Clinical studies have demonstrated that hydrobentizide effectively lowers blood pressure in hypertensive patients while also managing fluid retention conditions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water and alcohol; insoluble in organic solvents like ether.

Chemical Properties

  • Stability: Generally stable under normal storage conditions but sensitive to light and moisture.
  • pH Range: Exhibits stability within a pH range of 4 to 8.

Relevant Data or Analyses

Analytical methods such as high-performance liquid chromatography (HPLC) are commonly employed to assess purity and concentration during quality control processes.

Applications

Hydrobentizide is primarily used in clinical settings for:

  • Hypertension Management: As a first-line treatment for high blood pressure.
  • Edema Treatment: Effective in managing fluid retention associated with heart failure or renal disorders.
  • Combination Therapy: Often used alongside other antihypertensive medications to enhance efficacy.
Introduction to Hydrochlorothiazide: Historical Context and Chemical Profile

Discovery and Development of Thiazide Diuretics

The discovery of thiazide diuretics represents a watershed moment in 20th-century pharmacology, fundamentally reshaping the management of hypertension and fluid-retentive states. Chlorothiazide, the prototypical benzothiadiazine diuretic, was first synthesized in 1957 and approved by the United States Food and Drug Administration in 1958. Hydrochlorothiazide emerged shortly thereafter through molecular refinement, receiving Food and Drug Administration approval in 1959 as a more potent derivative with superior oral absorption characteristics [1] [4]. This development is credited to collaborative research efforts between pharmaceutical innovators Merck and Ciba Specialty Chemicals, who recognized the therapeutic potential of sulfonamide derivatives beyond their antimicrobial applications [4] [10].

The molecular evolution from sulfanilamide (the first sulfonamide antibiotic) to hydrochlorothiazide demonstrates a fascinating trajectory of pharmacological innovation. Researchers observed that sulfanilamide induced mild metabolic acidosis and diuresis, prompting investigation into carbonic anhydrase inhibition. This line of inquiry ultimately led to the development of heterocyclic sulfonamides with enhanced diuretic properties. Hydrochlorothiazide specifically was engineered through the saturation of chlorothiazide's double bond, resulting in a dihydro derivative (3,4-dihydrochlorothiazide) with significantly greater lipid solubility and potency [4]. This molecular modification yielded approximately 10-fold greater diuretic efficiency compared to its predecessor, cementing its clinical utility [3].

The clinical adoption of hydrochlorothiazide transformed hypertension management, offering a well-tolerated oral alternative to the mercurial diuretics previously employed. By the 1960s, it had become a cornerstone antihypertensive therapy, a position it maintains over six decades later despite the introduction of numerous alternative drug classes. Its commercial availability under multiple brand names including Hydrodiuril, Microzide, and Esidrix reflects its widespread clinical implementation [4] [10]. Remarkably, hydrochlorothiazide continues to feature prominently on the World Health Organization's List of Essential Medicines, underscoring its enduring therapeutic value in global health systems [4].

Table 1: Key Milestones in Thiazide Diuretic Development

YearDevelopment MilestoneSignificance
1957Synthesis of chlorothiazideFirst benzothiadiazine diuretic
1958Chlorothiazide FDA approvalMarketed as Diuril
1959Hydrochlorothiazide FDA approvalHigher potency derivative
1960sWidespread clinical adoptionRevolutionized hypertension management
1977Inclusion in WHO Essential MedicinesRecognition of global therapeutic importance

Structural and Molecular Characteristics of Hydrochlorothiazide

Hydrochlorothiazide (chemical name: 6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-7-sulfonamide) possesses a distinctive benzothiadiazine dioxide core structure that defines its pharmacological activity. Its molecular formula is C₇H₈ClN₃O₄S₂, with a molecular weight of 297.74 g/mol [10]. The compound crystallizes as a white or practically white, crystalline powder that is sparingly soluble in water (approximately 0.7 g/L at 25°C), slightly soluble in ethanol, and readily soluble in dilute sodium hydroxide and dimethylformamide solutions [3] [10].

The molecular architecture features three critical moieties: (1) a chlorinated benzene ring that enhances lipid solubility and receptor binding, (2) a sulfonamide group (-SO₂NH₂) at position 7 essential for diuretic activity, and (3) a cyclic sulfamide structure at positions 1,2,4 that adopts a partially saturated configuration [6] [10]. The chlorine atom at position 6 and the sulfonamide group at position 7 create an ortho-disubstituted benzene ring configuration that optimizes steric positioning for interaction with the thiazide-sensitive sodium-chloride cotransporter [6]. The 1,1-dioxide configuration (sulfonamide group doubly bonded to oxygen) confers enhanced electronic properties critical for ionic interactions with the symporter protein [10].

Hydrochlorothiazide functions as a competitive inhibitor of the sodium-chloride symporter (NCC) located exclusively on the apical membrane of the distal convoluted tubule epithelial cells in the nephron [1] [6]. Its sulfonamide group interacts with specific residues in the symporter's chloride-binding pocket, while the heterocyclic scaffold provides structural stability for reversible binding. This molecular interaction prevents the cotransport of sodium and chloride ions from the tubular lumen into the tubular epithelial cells, resulting in increased delivery of approximately 5-8% of filtered sodium to the collecting duct and subsequent natriuresis [1] [6]. The drug's bioavailability ranges from 65-75% following oral administration, with peak plasma concentrations occurring within 1.5-5 hours post-dosing. It demonstrates moderate plasma protein binding (40-68%) and undergoes minimal hepatic metabolism, being primarily excreted unchanged via renal secretion [3].

Classification Within the Thiazide and Thiazide-like Diuretic Categories

Diuretics acting on the distal convoluted tubule are formally categorized into two distinct pharmacological classes based on their chemical structures: thiazide-type diuretics (benzothiadiazine derivatives) and thiazide-like diuretics (non-benzothiadiazine compounds with similar mechanisms). Hydrochlorothiazide serves as the quintessential thiazide-type agent, characterized by its specific benzothiadiazine dioxide structure containing both the sulfonamide group and the characteristic cyclic sulfamide moiety [6] [7]. This structural specificity distinguishes it from thiazide-like diuretics such as chlorthalidone (a phthalimidine derivative), indapamide (an indoline derivative), and metolazone (a quinazoline derivative), which lack the benzothiadiazine core yet inhibit the same sodium-chloride symporter [6] [7].

The classification has significant pharmacodynamic implications. Although all agents in both categories inhibit the sodium-chloride symporter in the distal convoluted tubule, their pharmacokinetic profiles differ substantially. Hydrochlorothiazide exhibits an intermediate elimination half-life of approximately 6-15 hours, necessitating once-daily dosing in hypertension management [3] [6]. In contrast, chlorthalidone demonstrates significantly prolonged pharmacokinetics with a half-life exceeding 40 hours due to extensive erythrocyte binding and enterohepatic recirculation [7]. Indapamide possesses additional vasodilatory properties beyond its diuretic effect, attributed to its calcium channel blocking activity in vascular smooth muscle [6].

Clinical studies have illuminated important differences in cardiovascular outcomes between these subclasses. Thiazide-like diuretics demonstrate superior cardiovascular risk reduction compared to thiazide-type agents in hypertension management. A comprehensive meta-analysis of randomized trials revealed that chlorthalidone and indapamide reduce major cardiovascular events by 12% and heart failure hospitalizations by 21% compared to hydrochlorothiazide, despite comparable blood pressure reduction [6]. This outcome differential has prompted hypertension guidelines to increasingly recommend thiazide-like agents as first-line diuretic therapy, though hydrochlorothiazide maintains widespread use due to extensive clinical experience and fixed-dose combination formulations [4] [7].

Table 2: Classification and Properties of Sodium-Chloride Symporter Inhibitors

ParameterThiazide-Type (Hydrochlorothiazide)Thiazide-Like (Chlorthalidone)Thiazide-Like (Indapamide)
Chemical ClassBenzothiadiazine dioxidePhthalimidine derivativeIndoline derivative
Molecular Weight297.74 g/mol338.76 g/mol365.84 g/mol
Plasma Half-Life5.6-14.8 hours40-60 hours14-24 hours
Receptor Binding AffinityModerateHighModerate
EliminationPrimarily renalRenal/hepaticRenal/hepatic
FDA-Approved IndicationsHypertension, edemaHypertension, edemaHypertension, edema

Properties

CAS Number

13957-38-5

Product Name

Hydrobentizide

IUPAC Name

3-(benzylsulfanylmethyl)-6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide

Molecular Formula

C15H16ClN3O4S3

Molecular Weight

434.0 g/mol

InChI

InChI=1S/C15H16ClN3O4S3/c16-11-6-12-14(7-13(11)25(17,20)21)26(22,23)19-15(18-12)9-24-8-10-4-2-1-3-5-10/h1-7,15,18-19H,8-9H2,(H2,17,20,21)

InChI Key

ZUNJWRJEKCRIMZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CSCC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl

Canonical SMILES

C1=CC=C(C=C1)CSCC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.